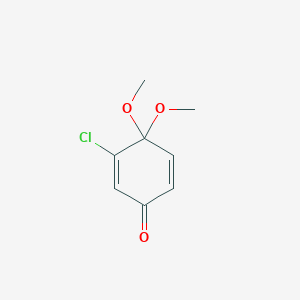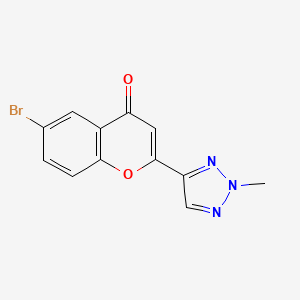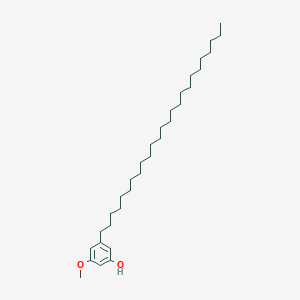
Peroxide, nitro 1-oxo-2-propenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, nitro 1-oxo-2-propenyl is a compound that contains both peroxide and nitro functional groups. It is known for its reactivity and potential applications in various fields, including chemistry, biology, and industry. The presence of both peroxide and nitro groups makes it a unique compound with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, nitro 1-oxo-2-propenyl can be achieved through several methods. One common approach involves the reaction of allyl alcohol with n-butyllithium in the presence of chlorotrimethylsilane, followed by oxidation with oxalyl chloride and dimethyl sulfoxide . This method requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, nitro 1-oxo-2-propenyl undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to amines under appropriate conditions.
Substitution: Both the peroxide and nitro groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines.
Wissenschaftliche Forschungsanwendungen
Peroxide, nitro 1-oxo-2-propenyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving oxidation and reduction.
Biology: The compound’s reactivity makes it useful in studying biological oxidation processes and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of peroxide, nitro 1-oxo-2-propenyl involves the chemical oxidation of cellular components. The peroxide group can generate reactive oxygen species, which can oxidize proteins, lipids, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitromethane: A simple nitro compound with similar reactivity but lacks the peroxide group.
Hydrogen Peroxide: A common peroxide compound used for oxidation but lacks the nitro group.
Nitrobenzene: An aromatic nitro compound with different chemical properties due to the presence of the benzene ring.
Uniqueness
Peroxide, nitro 1-oxo-2-propenyl is unique due to the presence of both peroxide and nitro groups, which confer distinct reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
157258-66-7 |
|---|---|
Molekularformel |
C3H3NO5 |
Molekulargewicht |
133.06 g/mol |
IUPAC-Name |
nitro prop-2-eneperoxoate |
InChI |
InChI=1S/C3H3NO5/c1-2-3(5)8-9-4(6)7/h2H,1H2 |
InChI-Schlüssel |
SFKRQQJZRXQGLC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
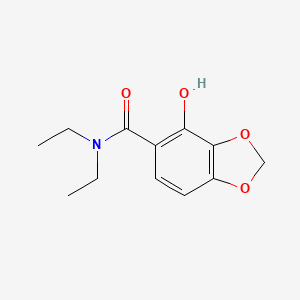

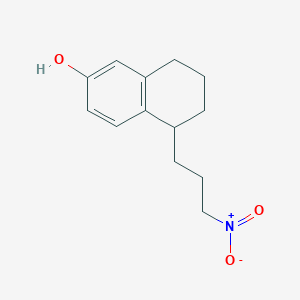
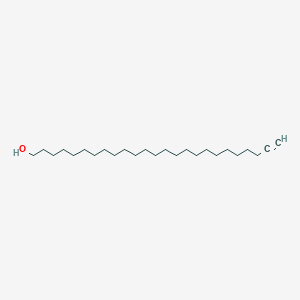

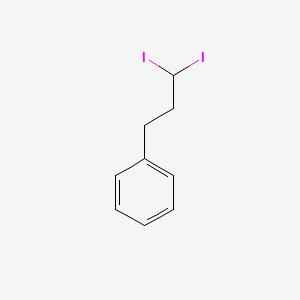
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
